molecular formula C24H20N2 B14274556 6,6'-Dimethyl-4,4'-diphenyl-2,2'-bipyridine CAS No. 130536-68-4

6,6'-Dimethyl-4,4'-diphenyl-2,2'-bipyridine

Cat. No.: B14274556
CAS No.: 130536-68-4
M. Wt: 336.4 g/mol
InChI Key: GYXDTIPNJPUSJX-UHFFFAOYSA-N
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Description

6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. It is characterized by the presence of two pyridine rings connected by a carbon-carbon bond, with methyl and phenyl substituents at the 6,6’ and 4,4’ positions, respectively. This compound is known for its ability to form complexes with various metal ions, making it valuable in coordination chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine typically involves the coupling of appropriately substituted pyridine derivatives. One common method is the reaction of 6-bromopicoline with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an organic solvent such as toluene, with a base like potassium carbonate, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding bipyridyl anion.

    Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding N-oxide, while reduction with sodium borohydride produces the bipyridyl anion.

Scientific Research Applications

6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties and electronic characteristics.

    Biology: The compound’s metal complexes are investigated for their potential as enzyme inhibitors and therapeutic agents.

    Medicine: Research explores its use in drug delivery systems and as a component in diagnostic imaging agents.

    Industry: It is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which 6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules. The compound can also participate in electron transfer processes, making it valuable in redox chemistry and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dimethyl-2,2’-bipyridine
  • 6,6’-Dimethyl-2,2’-bipyridine
  • 4,4’-Diphenyl-2,2’-bipyridine

Uniqueness

6,6’-Dimethyl-4,4’-diphenyl-2,2’-bipyridine is unique due to the presence of both methyl and phenyl substituents, which can influence its steric and electronic properties. This combination of substituents can enhance its ability to form stable complexes with metal ions and modify the reactivity of these complexes in catalytic applications.

Properties

CAS No.

130536-68-4

Molecular Formula

C24H20N2

Molecular Weight

336.4 g/mol

IUPAC Name

2-methyl-6-(6-methyl-4-phenylpyridin-2-yl)-4-phenylpyridine

InChI

InChI=1S/C24H20N2/c1-17-13-21(19-9-5-3-6-10-19)15-23(25-17)24-16-22(14-18(2)26-24)20-11-7-4-8-12-20/h3-16H,1-2H3

InChI Key

GYXDTIPNJPUSJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C3=CC=CC=C3)C)C4=CC=CC=C4

Origin of Product

United States

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